molecular formula C13H14ClFN2O2 B1497441 2-Chloro-1-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-ethanone CAS No. 1018574-21-4

2-Chloro-1-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-ethanone

Cat. No.: B1497441
CAS No.: 1018574-21-4
M. Wt: 284.71 g/mol
InChI Key: HKDONCIOPSJLKV-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-ethanone is a complex organic compound characterized by a chloroethyl ketone structure bonded to a piperazine ring and further functionalized with a fluoro-benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-ethanone typically involves a multi-step process. A common synthetic route includes:

  • Formation of 2-fluoro-benzoyl piperazine: : Reacting 1-(2-fluoro-phenyl)piperazine with a suitable acylating agent such as benzoyl chloride in the presence of a base like triethylamine.

  • Introduction of the chloroethyl group: : The product is then treated with chloroacetyl chloride in an aprotic solvent such as dichloromethane, under controlled temperature conditions to introduce the chloroethyl group.

Industrial Production Methods

Industrial production often scales up these reactions by optimizing reaction times, temperatures, and using continuous flow reactors to ensure high yield and purity. Advanced techniques like crystallization and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, primarily at the piperazine ring, yielding N-oxide derivatives.

  • Reduction: : The ketone group can be reduced to form secondary alcohols using reagents like sodium borohydride.

  • Substitution: : The chloro group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or hydrogen peroxide under acidic conditions.

  • Reduction: : Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

  • Substitution: : Sodium azide or thiolates in polar aprotic solvents like DMSO.

Major Products

  • Oxidation: N-oxide derivatives.

  • Reduction: Secondary alcohol derivatives.

  • Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-Chloro-1-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-ethanone has several applications:

  • Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: : Functions as a biochemical probe to study receptor binding.

  • Medicine: : Potential therapeutic agent in the development of new drugs, especially for central nervous system disorders.

  • Industry: : Utilized in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as receptors or enzymes, altering their activity. Its unique structure allows it to modulate various biochemical pathways, making it a versatile tool in medicinal chemistry.

Comparison with Similar Compounds

  • 2-Chloro-1-[4-(2-fluoro-phenyl)-piperazin-1-yl]-ethanone: : Similar structure but lacks the benzoyl group, resulting in different chemical reactivity.

  • 2-Bromo-1-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-ethanone: : Bromine substitution alters its reactivity and potentially its biological activity.

This compound stands out due to its specific functional groups, which provide a unique combination of chemical reactivity and biological activity, distinguishing it from closely related analogs.

Properties

IUPAC Name

2-chloro-1-[4-(2-fluorobenzoyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFN2O2/c14-9-12(18)16-5-7-17(8-6-16)13(19)10-3-1-2-4-11(10)15/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDONCIOPSJLKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCl)C(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651569
Record name 2-Chloro-1-[4-(2-fluorobenzoyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018574-21-4
Record name 2-Chloro-1-[4-(2-fluorobenzoyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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